3-Aminobenzene-1,2-diol hydrochloride
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Overview
Description
3-Aminobenzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of catechol, where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including biomedicine, analytical chemistry, and material science.
Scientific Research Applications
3-Aminobenzene-1,2-diol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Safety and Hazards
The safety information for 3-Aminobenzene-1,2-diol hydrochloride indicates that it is potentially hazardous. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .
Mechanism of Action
Target of Action
It is structurally similar to aniline , which is known to interact with proteins such as Kallikrein-1 and Serum albumin
Mode of Action
Based on its structural similarity to aniline , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may affect its absorption and distribution in the body.
Action Environment
The action of 3-Aminobenzene-1,2-diol hydrochloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored under inert gas at 4°C . Additionally, its efficacy could be influenced by the pH of its environment, given its predicted pKa value .
Biochemical Analysis
Biochemical Properties
Similar compounds like aminobenzenes are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Molecular Mechanism
Similar compounds like aminobenzenes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Aminobenzene-1,2-diol hydrochloride in laboratory settings. Similar compounds are known to exhibit changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation within cells .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzene-1,2-diol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of spiro[1,3-benzodioxole-2,1’-cyclohexane] with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzene-1,2-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinones, amine derivatives, and substituted benzene compounds, which have significant applications in chemical synthesis and industrial processes .
Comparison with Similar Compounds
- 2-Aminobenzene-1,4-diol hydrochloride
- 4-Aminobenzene-1,2-diol hydrochloride
- 3-Aminobenzene-1,2-diol
Comparison: 3-Aminobenzene-1,2-diol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Aminobenzene-1,4-diol hydrochloride, it exhibits different chemical and physical properties, making it suitable for distinct applications in scientific research and industry .
Properties
IUPAC Name |
3-aminobenzene-1,2-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCRPNKAZULNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536142 |
Source
|
Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-97-4 |
Source
|
Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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